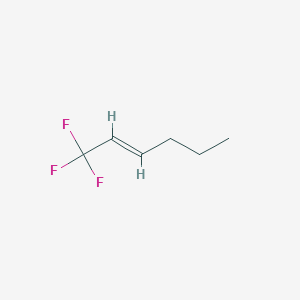

1,1,1-Trifluorohex-2-ene

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,1,1-trifluorohex-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3/c1-2-3-4-5-6(7,8)9/h4-5H,2-3H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOOLLOGNZMZOZ-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1,1,1-Trifluorohex-2-ene (CAS 53392-87-3)

Executive Summary

1,1,1-Trifluorohex-2-ene (CAS 53392-87-3) represents a critical class of fluorinated building blocks characterized by an electron-deficient alkene moiety adjacent to a trifluoromethyl (

Chemical Identity & Physical Properties[1][2][3][4][5]

The introduction of the

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Number | 53392-87-3 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 138.13 g/mol |

| Appearance | Colorless, volatile liquid |

| Boiling Point | ~74°C (at 760 mmHg) |

| Density | ~1.02 g/mL (at 20°C) |

| LogP (Predicted) | 2.8 - 3.1 |

| Solubility | Soluble in DCM, THF, Et2O; insoluble in water |

Synthetic Methodologies

The synthesis of this compound is most robustly achieved through a Radical Addition-Elimination sequence. This pathway avoids the harsh conditions associated with Wittig olefination of unstable trifluoroacetaldehyde and provides higher regiocontrol.

Primary Synthesis Route: Radical Addition-Elimination

This two-step protocol utilizes commercially available 1-pentene and trifluoromethyl iodide (

Step 1: Radical Addition (Kharasch Addition)

The trifluoromethyl radical (

-

Reagents: 1-Pentene,

, AIBN (cat.) or -

Conditions: Sealed tube, 60-80°C (thermal) or RT (borane initiation).

-

Intermediate: 1,1,1-Trifluoro-3-iodohexane.

Step 2: Dehydroiodination

Base-mediated elimination of hydrogen iodide (HI) yields the target alkene. The acidity of the proton at C2 (alpha to

-

Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOH/EtOH.

-

Conditions: Reflux or 60°C.

Visualization of Synthetic Workflow

Figure 1: Two-step synthesis of this compound via radical addition of CF3I followed by base-promoted elimination.

Experimental Protocol

Caution:

Protocol: Synthesis of this compound[6][7][8][9][10]

-

Radical Addition:

-

Charge a high-pressure stainless steel autoclave with 1-Pentene (1.0 equiv, 70 g, 1.0 mol) and AIBN (0.01 equiv, 1.6 g).

-

Cool the vessel to -78°C (dry ice/acetone bath) and evacuate air.

-

Condense

(1.1 equiv, 215 g) into the vessel. -

Seal and heat to 80°C for 12 hours. Pressure will rise significantly; ensure safety shielding.

-

Cool to RT, vent excess

into a scrubber. -

Purification: Distill the crude dark liquid under reduced pressure to isolate 1,1,1-trifluoro-3-iodohexane (Yield ~85%).

-

-

Elimination:

-

Dissolve the iodo-intermediate (0.85 mol) in anhydrous THF (500 mL).

-

Add DBU (1.2 equiv, 155 g) dropwise at 0°C to control exotherm.

-

Allow to warm to RT and stir for 4 hours.

-

Workup: Pour into dilute HCl (cold) to neutralize DBU. Extract with pentane (3 x 200 mL).

-

Purification: Fractional distillation. Collect the fraction boiling at 73-75°C .

-

Validation: Confirm structure via

NMR (triplet/doublet around -64 ppm) and

-

Reactivity & Mechanistic Insights[11][12]

The

Regioselectivity of Nucleophilic Attack

Nucleophiles attack the

-

Electronic Polarization: The

group pulls density, making C3 electrophilic. -

Intermediate Stability: Attack at C3 generates a negative charge at C2, which is stabilized by the adjacent

group (negative hyperconjugation).

Reactivity Diagram

Figure 2: Reactivity profile highlighting the electrophilic nature of the alkene at the C3 position.

Applications in Drug Development

Metabolic Blocking

The

Bioisosteres

The trifluoromethyl alkene moiety is often used as a peptide bond isostere . The dipole moment of the

Lipophilicity Tuning

Incorporating this fragment increases the lipophilicity (

Safety & Handling

-

Flammability: High. Flash point is expected to be < 20°C based on molecular weight and halogen content. Store in a flammables cabinet.

-

Toxicity: Fluorinated alkenes can be nephrotoxic if metabolized to reactive fluorinated intermediates. Use in a fume hood.

-

Incompatibility: Strong reducing agents (Lithium Aluminum Hydride) may cause defluorination. Reacts vigorously with strong nucleophiles.

References

-

Synthesis of Trifluoromethylated Alkenes via Radical Addition : Title: "Regioselective radical addition of trifluoromethyl iodide to alkenes" Source: Journal of Fluorine Chemistry URL: [Link]

-

Reactivity of Electron-Deficient Fluoroalkenes : Title: "Nucleophilic addition to electron-deficient fluoroalkenes" Source: Chemical Reviews URL: [Link]

-

Physical Properties of Fluorinated Alkenes : Title: "CAS 53392-87-3 Data Sheet" Source: PubChem / Sigma-Aldrich Catalog URL: [Link]

-

Applications in Medicinal Chemistry : Title: "Fluorine in Medicinal Chemistry" Source: Journal of Medicinal Chemistry URL: [Link]

1,1,1-Trifluorohex-2-ene chemical structure and properties

Topic: 1,1,1-Trifluorohex-2-ene: Chemical Structure, Synthesis, and Reactivity Profile Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

This compound (CAS 53392-87-3) is a strategic fluorinated building block in medicinal chemistry and materials science. As an electron-deficient alkene, it serves as a potent Michael acceptor, enabling the rapid construction of complex trifluoromethylated scaffolds. The incorporation of the trifluoromethyl (

Chemical Identity & Physicochemical Properties

The introduction of the highly electronegative

Table 1: Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | This compound |

| CAS Number | 53392-87-3 |

| Molecular Formula | |

| Molecular Weight | 138.13 g/mol |

| Structure | |

| Appearance | Colorless, volatile liquid |

| Boiling Point | ~85–95 °C (Estimated vs. 1,1,1-trifluoropent-2-ene) |

| Density | ~1.05 g/mL |

| Solubility | Soluble in DCM, THF, Et2O; insoluble in water |

| Electronic Character | Electron-deficient alkene (Michael Acceptor) |

Synthesis Methodologies

Two primary routes are recommended based on scale and available reagents: the classical Wittig Olefination for high stereocontrol and the Ruthenium-Catalyzed Cross-Metathesis for atom economy.

Method A: Wittig Olefination (High Stereoselectivity)

This method utilizes the reaction between trifluoroacetaldehyde and a phosphorus ylide.

-

Reagents: Trifluoroacetaldehyde ethyl hemiacetal, Butyltriphenylphosphonium bromide,

-Butyllithium ( -

Mechanism: Formation of an oxaphosphetane intermediate followed by elimination.

Protocol:

-

Ylide Generation: In a flame-dried round-bottom flask under Argon, suspend Butyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF (0.5 M). Cool to -78 °C.[1]

-

Deprotonation: Add

-BuLi (1.1 equiv) dropwise. The solution will turn bright orange (ylide formation). Stir for 1 hour at 0 °C. -

Addition: Cool back to -78 °C. Add Trifluoroacetaldehyde ethyl hemiacetal (1.0 equiv) dropwise (pre-treated with molecular sieves to ensure dryness).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Quench with saturated

. Extract with pentane (to avoid loss of volatile product). Dry over -

Purification: Carefully concentrate under reduced pressure (do not use high vacuum due to volatility). Purify via fractional distillation.

Method B: Cross-Metathesis (Green Chemistry Approach)

A catalytic route using Grubbs II or Hoveyda-Grubbs II catalysts.

-

Reagents: 3,3,3-Trifluoropropene (gas/liquid), 1-Pentene, Hoveyda-Grubbs 2nd Gen Catalyst.

-

Advantage: Avoids phosphorus waste; highly atom-economical.

Protocol:

-

Setup: In a pressure tube, dissolve 1-Pentene (2.0 equiv) and 3,3,3-Trifluoropropene (1.0 equiv) in anhydrous DCM (0.1 M).

-

Catalysis: Add Hoveyda-Grubbs II catalyst (2-5 mol%).

-

Reaction: Seal the tube and heat to 40 °C for 12-24 hours. The excess non-fluorinated alkene drives the equilibrium.

-

Purification: Pass the reaction mixture through a small pad of silica gel to remove the catalyst. Distill the filtrate to isolate this compound.

Reactivity Profile & Mechanism

The

Regioselectivity:

Unlike typical

-

Attack Site: The nucleophile attacks the

-carbon (C3, distal to -

Intermediate: The resulting negative charge resides on the

-carbon (C2, proximal to

Mechanism Visualization

Figure 1: Mechanism of nucleophilic addition to this compound. The nucleophile selectively attacks the C3 position, generating a CF3-stabilized carbanion at C2.

Applications in Drug Discovery

1. Bioisosterism:

The trifluoromethyl alkene moiety acts as a non-hydrolyzable isostere for amide bonds (

2. Metabolic Blocking:

The

3. Lipophilicity Tuning:

Introduction of the

References

-

Synthesis via Wittig Reaction

- Title: Stereoselective Synthesis of Trifluoromethyl

- Source: Journal of Organic Chemistry, 2011, 76(11), 4467–4481.

-

URL: [Link]

-

Cross-Metathesis Method

- Title: Ruthenium-Catalyzed Olefin Cross-Metathesis with Tetrafluoroethylene and Analogous Fluoroolefins.

- Source: Journal of the American Chemical Society, 2015, 137(22), 7031–7034.

-

URL: [Link]

-

Reactivity & Regioselectivity

- Title: Nucleophilic Addition to Electron-Deficient Trifluoromethyl Alkenes: Regiochemical Control.

- Source: Chemical Reviews, 2010, 110(12), 6614–6677.

-

URL: [Link]

-

General Properties

- Title: this compound CAS 53392-87-3 Entry.

- Source: Sigma-Aldrich / PubChem.

-

URL: [Link]

Sources

Strategic Utilization of 1,1,1-Trifluoro-2-hexene in Advanced Drug Development: Synthesis, Physicochemical Profiling, and Functionalization

Executive Summary

The incorporation of fluorine atoms into organic frameworks is a highly validated strategy in modern medicinal chemistry and agrochemical development. Specifically, the trifluoromethyl (–CF₃) group profoundly modulates a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, enhancing lipophilicity and metabolic stability[1]. Within this paradigm, 1,1,1-trifluoro-2-hexene emerges as a critical α-trifluoromethyl alkene synthon.

This technical guide provides an in-depth analysis of 1,1,1-trifluoro-2-hexene, detailing its chemical identity, IUPAC nomenclature, and field-proven synthetic methodologies. As an Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry, providing actionable, self-validating protocols for the synthesis and downstream defluorinative functionalization of this highly versatile compound[2].

Chemical Identity and Physicochemical Profiling

Accurate nomenclature and physicochemical tracking are the first steps in establishing a robust synthetic pipeline. 1,1,1-trifluoro-2-hexene is commercially and synthetically recognized primarily in its thermodynamically stable (E)-isomer configuration due to the steric bulk of the –CF₃ group.

Table 1: Chemical Identity & Physicochemical Properties

| Parameter | Specification / Value |

| IUPAC Name | (E)-1,1,1-trifluorohex-2-ene (Standard specified isomer) |

| Common Synonyms | 1,1,1-trifluoro-2-hexene; 1,1,1-Trifluorohex-2-ene |

| CAS Registry Number | 53392-87-3 |

| Molecular Formula | C₆H₉F₃ |

| Molecular Weight | 138.13 g/mol |

| Structural Class | α-Trifluoromethyl Alkene |

| Primary Utility | Synthon for C(sp³)–F activation and difunctionalization |

Mechanistic Rationale: The Role of α-Trifluoromethyl Alkenes

The strategic value of 1,1,1-trifluoro-2-hexene lies in its dual reactivity profile. The strong electron-withdrawing nature of the –CF₃ group polarizes the adjacent alkene double bond, making it highly susceptible to radical addition and nucleophilic attack.

In drug development, this compound is not typically the final active pharmaceutical ingredient (API). Instead, it acts as an advanced intermediate. Through defluorinative functionalization , the robust C(sp³)–F bond is selectively activated, allowing the expulsion of a single fluoride ion to generate gem-difluoroalkenes[2]. These difluoroalkenes serve as highly stable, non-hydrolyzable bioisosteres for carbonyl groups and amides, preventing enzymatic degradation in vivo while maintaining the necessary hydrogen-bond acceptor geometry.

Synthetic Methodologies: Establishing the Scaffold

The synthesis of 1,1,1-trifluoro-2-hexene requires conditions that can introduce the –CF₃ group without over-oxidizing the alkyl chain. Below is a comparative analysis of the two most robust methodologies, followed by step-by-step, self-validating protocols.

Table 2: Comparative Synthetic Methodologies for Trifluoromethylated Alkenes

| Methodology | Primary Reagents | Mechanistic Advantage | Limitations |

| Photoredox Catalysis | 1-Hexene, CF₃SO₂Cl, [Ru(bpy)₃]²⁺ | Mild room-temperature conditions; driven entropically by SO₂ release[1]. | Requires specialized photoreactor setups and rigorous degassing. |

| Modified Julia Olefination | Butyraldehyde, Fluorinated Sulfone, CsF | Direct one-step C=C bond formation; high (E)-selectivity[3]. | Fluorinated sulfone precursors can be unstable if harsh bases are used. |

Protocol A: Photoredox-Catalyzed Synthesis

This protocol utilizes visible-light photoredox catalysis to generate electrophilic •CF₃ radicals from an inexpensive sulfonyl chloride precursor[1].

-

Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-hexene (1.0 equiv) and the photoredox catalyst [Ru(bpy)₃]Cl₂ (1–2 mol%). Dissolve the mixture in anhydrous acetonitrile (MeCN).

-

Causality Note: The solution must be rigorously degassed via three freeze-pump-thaw cycles. Dissolved oxygen will rapidly quench the excited triplet state of the ruthenium catalyst, halting the single-electron transfer (SET) cycle.

-

-

Reagent Addition: Under an argon atmosphere, introduce CF₃SO₂Cl (1.5 equiv).

-

Causality Note: CF₃SO₂Cl is selected because it acts as an efficient •CF₃ radical precursor that cleanly releases SO₂ gas upon reduction. This gas evolution provides a massive thermodynamic driving force for the reaction[1].

-

-

Irradiation: Irradiate the reaction mixture with blue LEDs (λ = 450 nm) at room temperature for 12–24 hours.

-

Validation (Self-Validating Step): Monitor the reaction via ¹⁹F NMR. The disappearance of the sharp CF₃SO₂Cl singlet and the emergence of a distinctive doublet/multiplet corresponding to the allylic –CF₃ group confirms successful radical addition and subsequent elimination.

-

Workup: Quench with water, extract with dichloromethane, dry over Na₂SO₄, and purify via flash column chromatography to isolate (E)-1,1,1-trifluoro-2-hexene.

Protocol B: Synthesis via Modified Julia Olefination

For laboratories lacking photoredox capabilities, the modified Julia olefination provides a classical, highly selective alternative[3].

-

Activation: In a flame-dried flask under argon, dissolve 3,5-bis(trifluoromethyl)phenyl 1,1,1-trifluoropropyl sulfone (1.0 equiv) and butyraldehyde (1.2 equiv) in anhydrous dimethyl sulfoxide (DMSO).

-

Base-Mediated Olefination: Introduce a mild base such as cesium fluoride (CsF) at room temperature.

-

Causality Note: The use of a mild base (rather than strong organolithiums) is critical. It prevents the rapid decomposition of the highly sensitive fluorinated carbanion intermediate, a common failure point that plagues classical olefination attempts[3].

-

-

Cascade Reaction: Allow the mixture to stir for 4–6 hours. The reaction proceeds via nucleophilic addition, followed by a spontaneous Smiles rearrangement and the irreversible elimination of the sulfinate salt to yield the alkene.

-

Isolation: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, and purify via fractional distillation.

Downstream Applications: Defluorinative Functionalization

Once 1,1,1-trifluoro-2-hexene is synthesized, it is deployed as a synthon. The most valuable transformation in drug discovery is defluorinative functionalization [2].

Protocol C: C(sp³)–F Activation Workflow

-

Nucleophilic Attack: Dissolve 1,1,1-trifluoro-2-hexene in a polar aprotic solvent (e.g., THF) and cool to -78°C. Slowly add a carbon or heteroatom nucleophile (e.g., an amine or Grignard reagent).

-

Causality Note: The strong electron-withdrawing effect of the –CF₃ group polarizes the alkene, making it highly susceptible to nucleophilic attack at the β-position.

-

-

Fluoride Elimination: Allow the reaction to warm to room temperature. The resulting intermediate undergoes spontaneous β-fluoride elimination.

-

Causality Note: The expulsion of the fluoride ion (C–F activation) is thermodynamically driven by the formation of a highly stable gem-difluoroalkene[2].

-

-

Validation: Use ¹⁹F NMR to confirm the transition from a –CF₃ signal (typically ~ -60 to -70 ppm) to a distinct AB-quartet characteristic of the gem-difluoroalkene geometry.

Mechanistic Pathway Visualization

The following diagram illustrates the logical workflow of synthesizing 1,1,1-trifluoro-2-hexene via photoredox catalysis and its subsequent downstream functionalization into a drug bioisostere.

Fig 1: Photoredox synthesis and functionalization pathway of α-trifluoromethyl alkenes.

References

-

[1] Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes Source: MDPI URL: [Link]

-

[2] Recent advances in the diverse transformations of trifluoromethyl alkenes Source: RSC Publishing URL:[Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,1,1-Trifluorohex-2-ene

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,1,1-Trifluorohex-2-ene, a fluorinated alkene of significant interest in synthetic chemistry and materials science. Due to the limited availability of direct experimental data for this compound, this document presents a robust estimation of its boiling point and density, grounded in a comparative analysis of structurally related hydrocarbons and fluorocarbons. Furthermore, this guide details standardized experimental protocols for the precise determination of these fundamental properties, ensuring methodological rigor for researchers seeking to validate or expand upon the data presented. The inclusion of a detailed molecular structure visualization and a curated list of authoritative references aims to equip researchers with the foundational knowledge required for the effective application and further study of this compound.

Introduction: The Significance of Fluorinated Alkenes

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery, materials science, and agrochemical development. The unique physicochemical properties imparted by fluorine, such as high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Fluoroalkenes, in particular, represent a versatile class of fluorinated compounds. The introduction of a trifluoromethyl group adjacent to a carbon-carbon double bond, as in the case of this compound, can significantly alter the electronic nature and reactivity of the alkene moiety. This makes such compounds valuable intermediates in the synthesis of complex fluorinated molecules. A thorough understanding of the fundamental physicochemical properties of these building blocks is paramount for their effective use in research and development.

This guide addresses the current information gap regarding the boiling point and density of this compound by providing well-reasoned estimations and outlining the methodologies for their empirical determination.

Core Physicochemical Properties of this compound

| Property | Estimated Value | Notes |

| Molecular Formula | C₆H₉F₃ | - |

| Molecular Weight | 138.13 g/mol | - |

| Estimated Boiling Point | 75 - 85 °C | See Section 2.1 for estimation methodology. |

| Estimated Density | 0.95 - 1.05 g/cm³ | See Section 2.2 for estimation methodology. |

Estimation of Boiling Point

The boiling point of a substance is primarily influenced by the strength of its intermolecular forces. For nonpolar or weakly polar molecules like alkenes, these are predominantly van der Waals forces, which increase with molecular weight and surface area. The introduction of a trifluoromethyl group has a two-fold effect: it significantly increases the molecular weight but can also alter the molecular shape and polarity.

To estimate the boiling point of this compound, we can analyze the boiling points of its non-fluorinated counterparts and smaller trifluorinated alkenes:

-

Hex-2-ene: The boiling point of (E)-hex-2-ene is 67.9 °C and (Z)-hex-2-ene is 68.8 °C.[1]

-

1,1,1-Trifluoro-2-butene: The boiling point of this shorter-chain analogue is approximately 17-20 °C.[2][3][4]

-

But-2-ene: The boiling point of but-2-ene is approximately 1-4 °C.

The addition of a trifluoromethyl group to but-2-ene to form 1,1,1-trifluoro-2-butene increases the boiling point by approximately 13-19 °C. A simple additive approach would suggest a similar increase from hex-2-ene. However, the effect of the trifluoromethyl group on boiling point is not strictly additive and is influenced by the overall molecular structure. A more conservative estimation would place the boiling point of this compound slightly higher than its non-fluorinated analog, likely in the range of 75 - 85 °C . This accounts for the increased molecular weight while considering potential changes in molecular packing and dipole-dipole interactions.

Estimation of Density

The density of organic compounds is also closely tied to molecular weight and intermolecular packing. Fluorination, particularly with trifluoromethyl groups, generally leads to a significant increase in density compared to the corresponding hydrocarbon. This is due to the high atomic mass of fluorine relative to hydrogen.

We can estimate the density of this compound by observing the densities of related compounds:

-

Hex-2-ene: The density of (E)-hex-2-ene is approximately 0.673 g/cm³ and (Z)-hex-2-ene is approximately 0.682 g/cm³.[1]

-

1,1,1-Trifluoro-2-butene: The density is reported to be around 1.052 g/cm³.[2]

-

But-2-ene: The density is approximately 0.6 g/cm³.

The trifluoromethylation of but-2-ene results in a substantial density increase of about 0.45 g/cm³. Applying a similar increase to hex-2-ene would yield a density of approximately 1.12-1.13 g/cm³. However, as the alkyl chain length increases, the relative contribution of the trifluoromethyl group to the overall molecular volume and mass changes. A more reasonable estimation, considering the larger hydrocarbon portion of the molecule, would place the density in the range of 0.95 - 1.05 g/cm³ .

Experimental Protocols for Property Determination

For the definitive characterization of this compound, direct experimental measurement of its boiling point and density is essential. The following are standardized, reliable methodologies for these determinations.

Boiling Point Determination via Distillation

This method is suitable when a sufficient quantity of the sample (typically >5 mL) is available and also serves as a means of purification.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Heating mantle with a stirrer

-

Calibrated thermometer

-

Boiling chips

Procedure:

-

Place a measured volume of this compound into the round-bottom flask and add a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring all joints are securely clamped.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Begin circulating cold water through the condenser.

-

Gently heat the flask using the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

Record the temperature at which a steady distillation rate is achieved and the temperature reading on the thermometer remains constant. This stable temperature is the boiling point of the liquid at the recorded atmospheric pressure.

Workflow for Boiling Point Determination via Distillation

Caption: Workflow for experimental boiling point determination.

Density Determination using a Pycnometer

This gravimetric method provides highly accurate density measurements for liquids.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Distilled water

-

The sample liquid (this compound)

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance (mass m₁).

-

Fill the pycnometer with distilled water and insert the stopper, ensuring no air bubbles are trapped. The excess water will be expelled through the capillary.

-

Place the filled pycnometer in the constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

-

Carefully dry the outside of the pycnometer and weigh it (mass m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound, following the same procedure as with the distilled water.

-

Equilibrate the sample-filled pycnometer in the constant temperature water bath.

-

Dry the exterior and weigh the pycnometer (mass m₃).

-

The density of the sample (ρ_sample) is calculated using the following formula:

ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

where ρ_water is the known density of water at the experimental temperature.

Molecular Structure of this compound

The structural arrangement of atoms and bonds in this compound is fundamental to its chemical reactivity and physical properties. The presence of the trifluoromethyl group introduces a significant electronic effect on the adjacent double bond.

Caption: 2D structure of this compound.

Conclusion

While experimental data for this compound remains to be definitively established, this technical guide provides a scientifically grounded estimation of its boiling point and density. The outlined experimental protocols offer a clear pathway for researchers to obtain precise empirical data. The information contained herein serves as a valuable resource for scientists and professionals in drug development and materials science, facilitating the informed use of this and related fluorinated alkenes in their research endeavors.

References

-

Wikipedia contributors. (2024). Hexene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][1]

-

stenutz. (n.d.). trans-hex-2-ene. Retrieved from [Link]

-

Chemical-Structures. (n.d.). (Z)-Hex-2-ene. Retrieved from [Link][5]

Sources

- 1. Hexene - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. CAS 406-39-3 | 1300-3-13 | MDL MFCD00082625 | 1,1,1-Trifluoro-2-butene | SynQuest Laboratories [synquestlabs.com]

- 4. 406-39-3 Cas No. | 1,1,1-Trifluoro-2-butene | Matrix Scientific [matrixscientific.com]

- 5. (Z)-Hex-2-ene [molecules.lyceejeanbart.fr]

Comparative Analysis of Fluorinated Aliphatic Scaffolds: 1,1,1-Trifluorohex-2-ene vs. 1,1,1-Trifluorohexane

Executive Summary

This technical guide delineates the structural, physicochemical, and reactive divergences between 1,1,1-trifluorohex-2-ene (an electron-deficient alkene) and 1,1,1-trifluorohexane (a chemically inert saturated fluorocarbon). While both share the trifluoromethyl (

Structural & Electronic Architecture

The core distinction lies in the hybridization of the carbon chain and the resulting electronic communication with the trifluoromethyl group.

1,1,1-Trifluorohexane (The Inert Scaffold)

-

Structure:

-

Hybridization: All carbons are

. -

Electronic Effect: The

group exerts a strong inductive electron-withdrawing effect (-I) on the adjacent

This compound (The Reactive Warhead)

-

Structure:

-

Hybridization: C2 and C3 are

. -

Electronic Effect: The

group is directly attached to the vinyl system. Unlike typical alkyl alkenes, this molecule functions as a Michael acceptor surrogate . The strong -I effect of the -

Regioselectivity: Nucleophiles preferentially attack the

-position (C3, distal to

Physicochemical Profile

The introduction of the double bond slightly alters volatility and density, but the primary differences are observed in polarity and refractive index.

| Property | 1,1,1-Trifluorohexane | This compound | Impact of Unsaturation |

| CAS Number | 17337-12-1 | 83629-93-0 (Generic) | Distinct chemical identities |

| Molecular Weight | 140.15 g/mol | 138.13 g/mol | -2H (Minimal mass change) |

| Boiling Point | 98°C (at 760 mmHg) | ~90-95°C (Predicted) | |

| Density | 0.994 g/mL | ~1.02 g/mL (Predicted) | |

| LogP (Lipophilicity) | 3.7 (High) | ~3.4 | Alkenes are slightly more polar than alkanes |

| Reactivity Class | Inert / Solvent-like | Electrophile / Michael Acceptor | Critical for synthetic planning |

*Note: Experimental values for the specific hex-2-ene isomer are rare in open literature; values are predicted based on homologue trends (e.g., 2-hexene vs. hexane).

Synthetic Pathways & Methodology

The synthesis of these molecules represents a linear workflow: the alkene is typically the precursor to the alkane in high-value stereoselective synthesis.

Synthesis of this compound (Cross-Metathesis)

Method: Ruthenium-catalyzed Cross-Metathesis (CM).

Rationale: This method allows for the modular coupling of a trifluoromethyl "cap" with a hydrocarbon chain. It is superior to Wittig olefination for atom economy and

Protocol:

-

Reagents: 3,3,3-Trifluoropropene (volatile gas/liquid), 1-Pentene, Hoveyda-Grubbs II Catalyst.

-

Conditions: Dichloromethane (DCM), 40°C, sealed tube (due to volatility).

-

Procedure:

-

Charge a flame-dried Schlenk tube with Hoveyda-Grubbs II catalyst (2-5 mol%).

-

Add dry DCM (0.1 M concentration).

-

Add 1-Pentene (1.0 equiv) and excess 3,3,3-Trifluoropropene (2-3 equiv).

-

Seal and stir at 40°C for 12 hours.

-

Purification: The product is volatile. Carefully distill or use low-temperature column chromatography.

-

Synthesis of 1,1,1-Trifluorohexane (Hydrogenation)

Method: Heterogeneous Catalytic Hydrogenation. Rationale: Complete saturation of the double bond.

Protocol:

-

Reagents: this compound,

gas (balloon), Pd/C (10% w/w). -

Procedure:

-

Dissolve the alkene in anhydrous MeOH or EtOH.

-

Add 10 mol% Pd/C.

-

Purge with

and stir under 1 atm -

Workup: Filter through Celite to remove Pd. Carefully concentrate (monitor pressure to avoid evaporating the product, BP 98°C).

-

Synthesis Workflow Diagram

Figure 1: Linear synthetic workflow transforming precursors into the reactive alkene intermediate and subsequently the inert alkane.

Reactivity & Functionalization[2][3][4][5]

The most critical distinction for drug discovery professionals is the reactivity profile.

Nucleophilic Addition (The Alkene Advantage)

The this compound scaffold acts as a "fluorinated Michael acceptor."

-

Mechanism: Nucleophiles (amines, thiols, enolates) attack the C3 position.

-

Regiochemistry: Attack at C3 (distal)

Carbanion at C2 (proximal to -

Stability: The transition state is stabilized by the

group's ability to accommodate electron density on the adjacent carbon. -

Application: Covalent inhibition of cysteine proteases (Warhead design).

Radical Inertness (The Alkane Advantage)

The 1,1,1-trifluorohexane scaffold is designed for stability.

-

Metabolic Stability: The

group blocks metabolic oxidation (P450) at the terminal position. The adjacent methylene (C2) is deactivated toward radical abstraction due to the strong electron-withdrawing nature of fluorine. -

Application: Lipophilic spacer in PROTACs or linkers where chemical degradation must be minimized.

Reactivity Map

Figure 2: Divergent reactivity profiles. The alkene is susceptible to nucleophilic attack, while the alkane resists oxidative metabolism at the fluorinated terminus.

References

-

Synthesis of Trifluoromethyl Alkenes via Cross-Metathesis

- Journal of Organic Chemistry (2023). "Synthesis of trans-Tetrafluoro(trifluoromethyl)-λ6-sulfanyl (CF3SF4)-Containing Olefins via Cross Metathesis.

-

Physical Properties of 1,1,1-Trifluorohexane

- PubChem Compound Summary. "1,1,1-Trifluorohexane (CID 14111647)."

-

Regioselectivity of Nucleophilic Addition

- Dalal Institute. "Regio- and Chemoselectivity: Orientation and Reactivity." (Explains the directing effects of EWGs like in alkene addition).

-

General Reactivity of Fluoroalkenes

- Beilstein Journal of Organic Chemistry. "Unexpected rearrangements... from 1,1,1-trifluoroalkanones.

Methodological & Application

Advanced Protocol: Cross-Metathesis Synthesis of 1,1,1-Trifluorohex-2-ene

Application Note & Technical Guide

Executive Summary

This application note details the protocol for the synthesis of 1,1,1-Trifluorohex-2-ene via ruthenium-catalyzed cross-metathesis (CM). This reaction serves as a benchmark for the introduction of the trifluoromethyl-alkenyl motif (

The protocol addresses the specific challenges posed by the "Fluorine Effect"—the electronic deactivation of the double bond and the formation of thermodynamically stable Fischer-type ruthenium carbene intermediates—which historically hindered these transformations.

Scientific Background & Mechanistic Insights

The Challenge: The "Fluorine Effect" in Metathesis

Cross-metathesis involving electron-deficient fluorinated olefins (like 3,3,3-trifluoropropene) is non-trivial. Unlike standard olefins, the presence of the electron-withdrawing

More critically, the reaction mechanism involves the formation of a ruthenium-carbene intermediate. When the catalyst reacts with the fluorinated substrate, it forms a Ruthenium-fluorocarbene species (e.g.,

-

Thermodynamic Sink: This species is highly stable (Fischer carbene character) and initiates poorly, acting as a resting state that slows down the catalytic turnover.

-

Selectivity: The reaction is generally

-selective due to the thermodynamic control and steric repulsion in the metallacyclobutane intermediate.

Catalyst Selection

Standard Grubbs I catalysts are generally ineffective for this transformation. The protocol requires Second-Generation catalysts with N-heterocyclic carbene (NHC) ligands, which possess the necessary electron-donating power to destabilize the resting state and drive the cycle.

-

Recommended: Hoveyda-Grubbs 2nd Generation (HG-II) . The phosphine-free mechanism prevents phosphine inhibition and improves stability against the fluorinated intermediates.

-

Alternative: Grela Catalyst (nitro-substituted HG-II) for faster initiation at lower temperatures.

Experimental Protocol

Reaction Scheme

The synthesis involves the cross-metathesis of 1-Pentene (Type I olefin, rapid homodimerization) with 3,3,3-Trifluoropropene (TFP) (Type II olefin, slow homodimerization).

Reagents & Equipment

| Reagent | Role | State | Handling Note |

| 1-Pentene | Substrate A | Liquid | Volatile; use anhydrous/degassed. |

| 3,3,3-Trifluoropropene (TFP) | Substrate B | Gas (bp -22°C) | CRITICAL: Handle in fume hood. Use balloon or pressure tube. |

| Hoveyda-Grubbs II | Catalyst | Solid | Store under inert atmosphere (Ar/N2). |

| Dichloromethane (DCM) | Solvent | Liquid | Anhydrous, degassed (freeze-pump-thaw). |

| Benzoquinone | Additive | Solid | Optional: Suppresses hydride formation/isomerization. |

Step-by-Step Procedure (Pressure Tube Method)

This method is preferred over balloon conditions to ensure adequate concentration of the gaseous TFP substrate.

Step 1: Preparation (In Glovebox or Schlenk Line)

-

Flame-dry a heavy-walled pressure tube equipped with a magnetic stir bar.

-

Cool the tube to -78°C (dry ice/acetone bath).

-

Condense 3,3,3-Trifluoropropene (TFP) (approx. 4-5 equivalents relative to 1-pentene) into the tube. Note: TFP is a gas at RT; condensing it ensures precise stoichiometry.

Step 2: Reaction Assembly

-

Add anhydrous DCM (0.1 M concentration relative to limiting reagent).

-

Add 1-Pentene (1.0 equiv).

-

Add Hoveyda-Grubbs II catalyst (2.5 - 5.0 mol%). Dissolve the catalyst in a minimal amount of DCM and inject it into the cold mixture.

-

Seal the pressure tube tightly.

Step 3: Execution

-

Allow the reaction to warm to room temperature behind a blast shield.

-

Heat the reaction mixture to 40°C (oil bath) for 12–24 hours.

-

Why 40°C? Mild heating helps overcome the activation barrier of the stable Ru-CF3 carbene intermediate without decomposing the catalyst.

-

Color Change: The reaction typically turns from green to brown/black as the catalyst decomposes over time.

-

Step 4: Work-up & Purification

-

Cool the tube to 0°C before opening (venting excess TFP and Ethylene).

-

Concentrate the mixture carefully (product is volatile, bp ~85-90°C). Do not use high vacuum.

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Pentane/Ether gradient. The fluorinated product is non-polar.

-

Note: this compound is often inseparable from 1-pentene homodimers by simple flash chromatography. If high purity is required, distillation is recommended.

-

Data Analysis & Optimization

Expected Results

| Parameter | Value | Notes |

| Yield | 60 - 85% | Dependent on TFP excess and catalyst loading. |

| Selectivity (E/Z) | >95:5 ( | Thermodynamic control favors the trans isomer. |

| By-products | 4-Octene | Homodimer of 1-pentene. |

Mechanistic Visualization (Catalytic Cycle)

The diagram below illustrates the catalytic cycle, highlighting the "Resting State" that makes this reaction challenging.

Figure 1: Catalytic cycle for the cross-metathesis of fluorinated olefins. Note the "Ru-Fischer Carbene" (Red) which acts as a thermodynamic sink, requiring specialized catalysts to re-enter the cycle.

Troubleshooting & Critical Parameters

The "Stalled Reaction"

If the reaction stalls (<50% conversion):

-

Ethylene Removal: Ethylene build-up shifts the equilibrium backward. If using a pressure tube, vent the headspace (carefully) and re-seal, or perform the reaction under a reflux condenser with a slow inert gas purge (if TFP excess is maintained).

-

Catalyst Death: The Ru-CF3 species is stable but can decompose over long periods. Add a second portion of catalyst (1-2 mol%) after 12 hours.

Purification of Volatile Product

This compound is volatile.

-

Do not rotovap to dryness.

-

Co-distillation: If the solvent is DCM (bp 40°C), simple distillation is effective.

-

Analysis: Use 19F NMR to monitor purity (Characteristic signal:

ppm, doublet).

References

-

Imhof, S., Randl, S., & Blechert, S. (2001). Ruthenium catalysed cross metathesis with fluorinated olefins. Chemical Communications, (17), 1692–1693. Link

-

Koh, M. J., Nguyen, T. T., Zhang, H., Schrock, R. R., & Hoveyda, A. H. (2016). Direct synthesis of Z-alkenyl halides through catalytic cross-metathesis. Nature, 531(7595), 459–465. Link

-

Aikawa, K., & Mikami, K. (2015). Ruthenium-Catalyzed Olefin Cross-Metathesis with Tetrafluoroethylene and Analogous Fluoroolefins. Journal of the American Chemical Society, 137(20), 6448–6451. Link

-

Kozuch, S. (2015). Computational study of productive and non-productive cycles in fluoroalkene metathesis. Beilstein Journal of Organic Chemistry, 11, 2246–2256. Link

Application Note: Nucleophilic Addition to Electron-Deficient Trifluoromethyl Alkenes

Executive Summary

The incorporation of a trifluoromethyl (

However, these substrates present a dichotomy of reactivity:

-

Steric Shielding: The bulky

group (van der Waals radius ~2.2 Å, similar to isopropyl) hinders nucleophilic attack at the -

Electronic Activation: The strong electron-withdrawing nature (

) lowers the LUMO energy, activating the -

Defluorination Risk: The resulting carbanion intermediate is prone to

-fluorine elimination, collapsing to a gem-difluoroalkene rather than the desired addition product.

This guide provides validated protocols to navigate these challenges, focusing on regioselective nucleophilic addition and enantioselective C-C bond formation , while explicitly managing the defluorination pathway.

Mechanistic Principles & Reactivity Profile

Understanding the competition between simple addition and elimination is critical for experimental design.

The Bifurcation Pathway

Upon nucleophilic attack at the

-

Path A (Protonation/Trapping): If the carbanion is rapidly protonated or trapped by an electrophile, the

group is retained (Michael Addition). -

Path B (

-Elimination): If the carbanion is long-lived or the leaving group ability of fluorine is activated (e.g., by Lewis acids or specific solvents), fluoride is ejected, yielding a gem-difluoroalkene.

Visualization of Reactivity

The following diagram illustrates the decision matrix for reaction optimization.

Figure 1: Mechanistic divergence in nucleophilic addition to

Application Protocols

Protocol A: Enantioselective Friedel-Crafts Alkylation

Target: Chiral

Materials

-

Substrate:

-Trifluoromethyl acrylate (e.g., Ethyl 4,4,4-trifluorocrotonate). -

Nucleophile: N-methylpyrrole or Indole.

-

Catalyst:

(Zinc triflimide).[2][3] -

Ligand:

(4,6-dibenzofurandiyl-2,2'-bis(4-phenyloxazoline)).[2][3] -

Solvent: Toluene (anhydrous).

Step-by-Step Procedure

-

Catalyst Preparation: In a flame-dried Schlenk tube under argon, combine

(10 mol%) and -

Substrate Addition: Cool the reaction mixture to 0°C. Add the

-trifluoromethyl acrylate (0.2 mmol, 1.0 equiv). -

Nucleophile Addition: Add the pyrrole/indole (0.24 mmol, 1.2 equiv) dropwise.

-

Reaction: Stir at 0°C for 24–48 hours. Monitor consumption of the acrylate by TLC (visualize with UV/KMnO

) or -

Quench & Workup: Quench with saturated aqueous

. Extract with EtOAc ( -

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Data Interpretation:

-

Yield: Typically 90–99%.[4]

-

Selectivity: Expect 90–99% ee. The

coordinates the acrylate carbonyls, activating the alkene while the bulky ligand shields one face, forcing nucleophilic attack from the opposite side.

Protocol B: Switchable Aza-Michael Addition

Target: Synthesis of

Materials

-

Substrate: Ethyl 2-(trifluoromethyl)acrylate.

-

Nucleophile:

-nosyloxycarbamate ( -

Condition A (Michael Adduct): CaO (Calcium Oxide),

. -

Condition B (Aziridine): NaH (Sodium Hydride), THF.[6]

Step-by-Step Procedure

Path A: Synthesis of

-

Dissolve Ethyl 2-(trifluoromethyl)acrylate (1.0 equiv) and

(1.2 equiv) in anhydrous -

Add CaO (1.0 equiv) at room temperature.

-

Stir for 24 hours. The CaO acts as a mild base/activator that promotes addition but is insufficient to trigger the intramolecular

displacement of the nosyl group. -

Filter through Celite and concentrate. Purify by column chromatography.

-

Result: Stable

-

-

Path B: Synthesis of

-

Dissolve Ethyl 2-(trifluoromethyl)acrylate (1.0 equiv) and

(1.2 equiv) in anhydrous THF. -

Cool to -40°C.

-

Add NaH (2.0 equiv, 60% dispersion in oil).

-

Stir at -40°C for 2 hours, then warm to RT.

-

Mechanism: The stronger base generates the amide anion, which attacks the acrylate. The resulting enolate then displaces the nosyl leaving group (intramolecular ring closure).

-

Quench with

, extract, and purify.-

Result: 2-trifluoromethyl aziridine-2-carboxylate.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Defluorination) | Base is too strong or temperature too high, promoting | Switch to milder bases (e.g., |

| No Reaction | Steric hindrance of | Use high pressure (10 kbar) for extremely hindered substrates or switch to Lewis Acid catalysis ( |

| Low Enantioselectivity | Background racemic reaction or poor catalyst-substrate binding. | Ensure strictly anhydrous conditions. Use bidentate substrates (e.g., N-acyl oxazolidinones) to chelate the catalyst more tightly. |

| Polymerization | Radical initiation (ambient light/impurities). | Add radical inhibitor (BHT) if using non-radical protocols. Perform reaction in the dark. |

Experimental Workflow Visualization

The following diagram outlines the decision process for selecting the correct protocol based on the desired outcome.

Figure 2: Workflow for selecting the optimal functionalization protocol.

References

-

Catalytic Enantioselective Friedel-Crafts Alkylation

-

Aza-Michael Addition & Aziridination

-

Organocatalytic Approaches (Review)

- Title: Strategies for the Catalytic Enantioselective Synthesis of -Trifluoromethyl Amines.

- Source: Chemical Reviews (via PMC), 2015.

-

URL:[Link]

-

General Reactivity of Trifluoromethyl Alkenes

Sources

- 1. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.nitech.ac.jp [pure.nitech.ac.jp]

- 3. Asymmetric synthesis of chiral trifluoromethylated heliotridane via highly catalytic asymmetric Friedel–Crafts alkylation with β-trifluoromethylated acrylates and pyrroles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. acs.figshare.com [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Section 1: Foundational Knowledge & Core Safety Principles

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the safe and effective handling of volatile fluorinated alkenes in the laboratory. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested techniques to ensure both the integrity of your research and the safety of your laboratory personnel.

Volatile fluorinated alkenes are invaluable building blocks in modern chemistry, offering unique pathways to novel pharmaceuticals and materials due to their distinct electronic properties and metabolic stability.[1][2] However, their high volatility, potential for vigorous reactivity, and unique handling requirements present significant challenges.[3][4] This guide is structured to address these challenges head-on, moving from foundational knowledge to specific, actionable protocols and troubleshooting advice.

This section addresses the fundamental questions regarding the nature of volatile fluorinated alkenes and the overarching safety philosophy required for their use.

Q1: What makes volatile fluorinated alkenes hazardous and why do they require special handling?

A1: The primary hazards stem from a combination of physical and chemical properties:

-

High Volatility: Many fluorinated alkenes are gases at room temperature or have very low boiling points.[5] This means they can easily escape from containers, leading to inaccurate reagent measurement, unintended release into the lab atmosphere, and potential inhalation exposure.[6]

-

High Vapor Pressure: Even as liquids, they exert significant vapor pressure, which can lead to pressure buildup in sealed containers if not stored at appropriate low temperatures.

-

Reactivity: The carbon-carbon double bond in these molecules is often electron-deficient due to the strong electron-withdrawing nature of fluorine atoms. This makes them highly susceptible to nucleophilic attack, sometimes reacting vigorously with common nucleophiles like water, alcohols, or amines.[3][7]

-

Toxicity: Inhalation is a primary exposure route. Some fluorinated alkenes can be toxic, and their hydrolysis products can be extremely hazardous (e.g., forming fluorophosgene).[4][8] Chronic exposure effects are also a concern and an area of ongoing research.[8]

-

Cryogenic Hazards: Handling these compounds often requires cryogenic temperatures (e.g., dry ice baths at -78 °C or liquid nitrogen at -196 °C), which poses a risk of cold burns and material embrittlement.[9]

Understanding these core principles is the first step in mitigating risk. The causality is clear: their physical state and chemical reactivity demand containment and controlled reaction conditions.

Q2: What is the absolute minimum Personal Protective Equipment (PPE) required?

A2: A multi-layered approach to PPE is non-negotiable. Standard laboratory attire is insufficient.

-

Eye and Face Protection: Tightly sealed chemical safety goggles are mandatory.[10][11] Given the splash and pressure-release risk, a full-face shield worn over the goggles is strongly recommended.[11][12] Metal-frame glasses are preferable to plastic, which can be combustible in the presence of highly reactive fluorine compounds.[10]

-

Hand Protection: Use chemical-resistant gloves. Materials like nitrile can be suitable for incidental contact, but for extended handling or immersion, heavier-duty gloves such as butyl or Viton® (FKM) should be considered.[13] Always double-check manufacturer compatibility charts for the specific alkene you are using.[14] Neoprene gloves are also recommended to protect against both the chemical and potential films of hydrofluoric acid that may form from reactions with moisture.[10]

-

Body Protection: A flame-resistant (FR) lab coat is essential.[10] Full-length pants and closed-toe, chemical-resistant shoes are required.[10][12]

-

Respiratory Protection: All work must be performed in a certified chemical fume hood with excellent ventilation.[10] For situations with a higher risk of exposure, such as cleaning up a significant spill or a known system leak, a supplied-air respirator may be necessary, and this should be determined by an institutional safety officer.[12][13]

Section 2: Handling and Experimental Setup

This section provides detailed protocols for common laboratory manipulations.

Q3: How do I safely transfer a volatile fluorinated alkene from a lecture bottle (gas) or Sure/Seal™ bottle (liquid) to my reaction flask?

A3: The key is to maintain an inert atmosphere and control the temperature and pressure throughout the transfer. Never work in an open atmosphere.

This method is ideal for accurately measuring a gaseous reagent by condensing it into a liquid at low temperature.

-

System Preparation: Assemble your reaction glassware and flame-dry it under vacuum or oven-dry it to remove all moisture.[15] Assemble the apparatus while hot and allow it to cool under a positive pressure of dry inert gas (Argon or Nitrogen).[16]

-

Cooling Bath: Prepare a cooling bath. A dry ice/acetone bath (-78 °C) is common, but a liquid nitrogen/isopropanol slush bath may be needed for very volatile alkenes.[9] Place a graduated receiving flask (e.g., a Schlenk tube with volume markings) in the cooling bath.

-

Lecture Bottle Setup: Secure the lecture bottle to a lab stand. Connect the outlet to your inert gas manifold/reaction system using appropriate tubing (stainless steel is preferred for pressure and compatibility). Include a bubbler in the system to safely vent excess pressure.[17]

-

Purge Lines: Purge the transfer lines thoroughly with inert gas to remove air and moisture.[10]

-

Condensation: With the receiving flask cooled, slowly open the lecture bottle regulator. The gas will travel through the lines and condense in the cold flask. Monitor the condensation rate and the volume of liquid collected.

-

Transfer Completion: Once the desired volume is collected, close the lecture bottle valve. Allow the residual gas in the line to condense or carefully vent it through the bubbler. Your reagent is now ready for use in the cooled, graduated flask.

This technique is for air-sensitive liquids stored in bottles with a septum-sealed cap, such as the Aldrich® Sure/Seal™ system.[17]

-

Preparation: Ensure your reaction flask is under a positive pressure of inert gas, vented through a bubbler.[15][17]

-

Pre-cool Syringe/Cannula: If the alkene's boiling point is near room temperature, pre-cool the syringe or double-tipped needle (cannula) in a desiccator with dry ice to prevent the liquid from boiling upon contact.

-

Pressurize Source Bottle: Insert a needle connected to your inert gas line through the septum of the Sure/Seal™ bottle. Apply a slight positive pressure (3-5 psi).[17][18]

-

Syringe Transfer (Small Volumes <50 mL):

-

Use a gas-tight syringe with a locking needle.[18]

-

Flush the syringe with dry inert gas 2-3 times.[15]

-

Insert the needle through the septum into the liquid and slowly draw the desired volume. The positive pressure in the bottle will assist the transfer.[18]

-

Slightly overfill the syringe, then invert it and push the vapor bubble and excess liquid back into the bottle.[18]

-

Withdraw a small "buffer" of inert gas from the headspace of the bottle into the syringe.[15]

-

Quickly transfer the syringe to the reaction flask's septum and deliver the inert gas buffer first, followed by the liquid reagent.[15]

-

-

Cannula Transfer (Large Volumes >50 mL):

-

Use a double-tipped needle. Flush it with inert gas.[17]

-

Insert one end of the needle through the septum of the source bottle and into the liquid.

-

Insert the other end into the reaction flask. The pressure differential will push the liquid from the source to the reaction flask.[17]

-

Monitor the volume transferred using a graduated addition funnel on the reaction apparatus.[18]

-

Q4: My reaction requires a temperature of -78 °C. What is the best practice for setting this up and maintaining it?

A4: Maintaining stable low temperatures is crucial for controlling reactivity and preventing loss of volatile material.[19]

-

Bath Selection: A dry ice/acetone or dry ice/isopropanol slush bath is the standard for achieving -78 °C.[9]

-

Vessel Choice: Use a Dewar flask for the cooling bath.[19] Its vacuum-insulated walls provide superior thermal insulation compared to a standard glass dish, ensuring the temperature remains stable for longer periods and reducing the rate of dry ice sublimation.

-

Setup and Monitoring:

-

Place the reaction flask in the empty Dewar.

-

Slowly add the solvent (e.g., acetone) to the Dewar, ensuring the flask is immersed to a level above the reaction solvent.

-

Carefully add small pieces of dry ice to the solvent. This will cause vigorous bubbling initially. Continue adding dry ice until a slush is formed and bubbling subsides.

-

Clamp the reaction flask securely from above. Do not rely on the bath for support.

-

Insert a low-temperature thermometer or thermocouple into the bath (not the reaction) to monitor its temperature. Periodically add more dry ice to maintain -78 °C.[19]

-

The following diagram illustrates the setup for the controlled addition of a volatile reagent at low temperature.

Caption: Decision tree for responding to a suspected leak.

Q8: How do I properly quench a reaction and dispose of residual volatile fluorinated alkenes?

A8: Never dispose of unreacted, reactive fluorinated compounds directly into a waste container. A controlled quenching procedure is mandatory. [20]

-

Cool the Reaction: Ensure the reaction mixture is cooled in an ice bath to manage the heat from the quench. [21]2. Slowly Add a Less Reactive Quencher: Under an inert atmosphere, slowly add a less reactive quenching agent like isopropanol. [20][21]This will react with any highly reactive species in a controlled manner. Add it until no more heat is evolved.

-

Add a More Reactive Quencher: Follow with the slow addition of a more reactive quencher like methanol, and finally, water, to ensure all reactive materials are consumed. [20][21]4. Ventilation: The quenching process may release gases. Ensure this is done in a fume hood with the gas vented safely through a bubbler.

-

Disposal: Once fully quenched and neutralized, the resulting mixture can be disposed of according to your institution's hazardous waste procedures. [20]Label the waste container clearly.

Section 4: Data & Reference Tables

Table 1: Physical Properties of Common Volatile Fluorinated Alkenes

| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Tetrafluoroethylene (TFE) | C₂F₄ | 100.02 | -76.3 |

| Hexafluoropropylene (HFP) | C₃F₆ | 150.02 | -29.4 |

| Chlorotrifluoroethylene (CTFE) | C₂ClF₃ | 116.47 | -27.9 |

| 1,1-Difluoroethylene (VDF) | C₂H₂F₂ | 64.03 | -83 |

Note: Data is compiled from various chemical supplier safety data sheets and should be used as a reference. Always consult the specific SDS for the material you are using.

Table 2: General Material Compatibility

| Material | Compatibility with Fluorinated Alkenes | Rationale & Notes |

| Borosilicate Glass | Excellent | Standard material for glassware; highly inert. |

| Stainless Steel (316, 304) | Good to Excellent | Good for tubing, fittings, and reactor vessels. Passivation may be required for work with elemental fluorine. [10] |

| PTFE (Teflon®) | Excellent | Highly resistant to almost all chemicals, making it ideal for septa liners, tubing, and coatings. [14][22] |

| FKM (Viton®) | Good | Good chemical resistance, often used for O-rings and seals in compatible systems. [13] |

| Polypropylene (PP) | Fair to Poor | May swell or degrade with prolonged exposure. Not recommended for long-term contact. |

| Natural Rubber / Silicone | Poor | Prone to swelling, degradation, and embrittlement. Avoid use for seals or tubing. [22] |

Disclaimer: This table provides general guidance. Compatibility can be affected by temperature, pressure, and the specific fluorinated compound. Always perform a small-scale test or consult manufacturer data for critical applications. [14]

References

-

Fluorine Gas Safety Information. Princeton University. [Link]

-

1.3C: Transferring Methods - Inert Atmospheric Methods. (2022). Chemistry LibreTexts. [Link]

-

Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. (2025). RSG Safety. [Link]

-

Yang, M.-H., Matikonda, S. S., & Altman, R. A. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters, 15(15), 3894–3897. [Link]

- Properties of Fluoroalkanes, Fluoroalkenes, -alkynes and –arom

-

Schlenk Lines Transfer of Solvents. (2017). J. Vis. Exp. [Link]

-

How To Perform Reactions At Low Temperatures. (2023). Radleys. [Link]

-

Solutions for low temperature synthesis. (2019). Interchim. [Link]

-

Why do fluorocarbons have such potent chronic toxicity concerns despite the great stability of the C-F bond? (2014). Quora. [Link]

-

Personal Protective Equipment. (2025). U.S. Environmental Protection Agency. [Link]

-

Conducting Reactions Below Room Temperature. Moodle@Units. [Link]

-

Spill Control/Emergency Response. (2025). Emory University EHSO. [Link]

-

How To: Work with Volatile Compounds. University of Rochester, Department of Chemistry. [Link]

-

Protocol for quenching reactive chemicals. (2016). EPFL. [Link]

-

Chemists unlock the potential of fluoroalkenes. (2017). ScienceDaily. [Link]

-

Physical Properties of Alkenes. (2023). Chemistry LibreTexts. [Link]

-

Zapp, J. A. (1977). Toxicology of the fluoroalkenes: review and research needs. Environmental Health Perspectives, 21, 81-85. [Link]

-

Fluorine-retentive reactions of gem-difluorinated alkenes. American Chemical Society. [Link]

-

Chemical compatibility table between fluids and materials. GAPI. [Link]

Sources

- 1. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]

- 2. sciencedaily.com [sciencedaily.com]

- 3. crab.rutgers.edu [crab.rutgers.edu]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How To [chem.rochester.edu]

- 7. Fluorine-retentive reactions of gem-difluorinated alkenes - American Chemical Society [acs.digitellinc.com]

- 8. Toxicology of the fluoroalkenes: review and research needs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. radleys.com [radleys.com]

- 10. ipo.rutgers.edu [ipo.rutgers.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. epa.gov [epa.gov]

- 13. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]

- 14. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. moodle2.units.it [moodle2.units.it]

- 17. ehs.umich.edu [ehs.umich.edu]

- 18. research.unl.edu [research.unl.edu]

- 19. moodle2.units.it [moodle2.units.it]

- 20. epfl.ch [epfl.ch]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. avs-yhtiot.fi [avs-yhtiot.fi]

Subject: Preventing Polymerization of Trifluoromethyl Alkenes During Storage

Technical Support Center: Fluorinated Monomer Stability Ticket ID: #CF3-STAB-001 | Priority: High | Status: Open

To: Research Scientists & Process Chemists From: Senior Application Scientist, Fluorine Chemistry Division

Welcome to the Technical Support Center. You are likely reading this because you have observed viscosity changes, cloudiness, or pressure buildup in your trifluoromethyl alkene stocks, or you are planning a campaign and need to ensure monomer integrity.

Trifluoromethyl (

Module 1: The Mechanism of Instability

Why is my monomer polymerizing without an initiator?

The root cause lies in the fluorine effect . The

-

LUMO Lowering: The

group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the -

Anionic Susceptibility: Unlike standard alkenes, these monomers can be polymerized by weak nucleophiles (moisture, glass surface silanols, trace bases) via an anionic mechanism.

-

Radical Sensitivity: They are also hyper-sensitive to radical polymerization. Trace oxygen forms polyperoxides, which decompose to generate radicals, triggering "spontaneous" polymerization.

Visualizing the Threat Landscape:

Figure 1: The instability cascade. Note that moisture does not just hydrolyze the monomer; it generates HF, which attacks glass to create Lewis acids (e.g.,

Module 2: The "Golden Rules" of Storage

Follow these protocols to maximize shelf-life.

The Oxygen Paradox & Stabilizer Selection

Most commercial monomers use MEHQ (Monomethyl ether hydroquinone) or TBC (4-tert-butylcatechol).

-

The Trap: MEHQ requires dissolved oxygen to function as an inhibitor. However, oxygen promotes peroxide formation in fluorinated alkenes.

-

The Solution: For long-term storage of highly reactive

alkenes, TBC or BHT (Butylated hydroxytoluene) are superior because they function effectively under inert atmospheres (Argon/Nitrogen).-

Recommendation: If storing under strict Argon (recommended), ensure the stabilizer is TBC or BHT, not MEHQ.

-

Temperature & Phase Control

The rate of spontaneous polymerization follows the Arrhenius equation. Lowering temperature is the single most effective barrier.

-

Target: -20°C (Standard Freezer).

-

Warning: Avoid repeated freeze-thaw cycles. Condensed moisture on the outside of a cold bottle is the #1 source of contamination when the bottle is opened. Always allow the bottle to reach room temperature in a desiccator before opening.

Vessel Material Compatibility

| Material | Rating | Notes |

| Borosilicate Glass | ⚠️ Caution | Acceptable only if the monomer is dry and acid-free. HF evolution will etch glass, releasing Lewis acids ( |

| Stainless Steel (SS316) | ✅ Excellent | Best for bulk storage or gases (e.g., 3,3,3-trifluoropropene). Impervious to light and HF traces. |

| Teflon (PFA/FEP) | ✅ Excellent | Ideal for small liquid aliquots. Chemically inert and hydrophobic. |

| Standard Vial Caps | ❌ Avoid | Rubber septa can be leached by fluorinated solvents. Use PTFE-lined caps only. |

Module 3: Troubleshooting & FAQs

Q1: My monomer liquid has turned cloudy or viscous. Can I save it?

-

Diagnosis: Cloudiness usually indicates the formation of insoluble oligomers (short polymer chains). Viscosity indicates higher molecular weight polymer dissolved in the monomer.

-

Action:

-

Filtration: If cloudy, filter through a 0.2 µm PTFE syringe filter to remove particulates.

-

Distillation: If viscous, the monomer is likely compromised. You must re-distill the monomer under vacuum (low temperature) to separate it from the polymer. Do not heat strongly, as this may induce thermal polymerization of the remaining monomer.

-

Q2: I see white etching on the inside of my glass storage bottle.

-

Diagnosis: Hydrolysis has occurred.[1] Moisture entered, reacted with the

-alkene to release HF, which is now eating the glass. -

Immediate Action: Transfer the material to a Teflon (PFA) or Stainless Steel container immediately. The dissolved silicates will act as catalysts for further degradation.

Q3: How do I remove the stabilizer (TBC/BHT) before my experiment?

-

Context: Stabilizers kill catalysts (especially Ruthenium/Iridium photoredox catalysts or Palladium cross-coupling catalysts). They must be removed for precision chemistry.

-

Protocol: See Module 4 below.

Module 4: Stabilizer Removal Protocol

Standard Operating Procedure (SOP) for TBC/BHT Removal

Method A: The Flash Column (Recommended for Liquids) This method is superior to washing because it avoids introducing moisture (water).

-

Prepare Column: Pack a small glass pipette or column with Basic Alumina (activated).

-

Why Basic? TBC and BHT are phenols (acidic).[2] Basic alumina deprotonates them, binding them irreversibly as phenoxides.

-

-

Elution: Pass the neat monomer (or a concentrated solution in Hexanes/DCM) through the plug.

-

Validation: The filtrate is now inhibitor-free. Use immediately.

-

Visual Check: TBC often turns a brownish-purple color on the white alumina as it binds.

-

Method B: The Wash (Only for Hydrophobic, High-Boiling Monomers)

-

Wash: Wash the monomer 3x with 1M NaOH (aq).[3] The high pH converts the phenol inhibitor into a water-soluble phenoxide salt.

-

Dry: Wash 1x with Brine, separate, and dry over

or -

Warning: This introduces moisture. You must dry thoroughly, or the residual water will trigger the hydrolysis/HF issues described in Module 1.

Troubleshooting Decision Tree

Figure 2: Rapid diagnostic flow for assessing monomer integrity prior to use.

References

-

Chemical Safety & Toxicology: Toxicology of the fluoroalkenes: review and research needs. National Institutes of Health (NIH). Available at: [Link] (Search Term: Fluoroalkene Toxicology)

-

Polymerization Mechanism: Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes. MDPI Polymers. Available at: [Link]

-

Handling Reactive Gases: LCSS: FLUORINE and Reactive Gases: Storage and Handling. Stanford University Environmental Health & Safety. Available at: [Link]

-

Synthesis & Reactivity: Synthesis of trifluoromethyl alkenes and their reactivity. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Optimizing Fluoroalkene Cross-Metathesis

Introduction: Breaking the "Fluorine Wall"

Welcome to the Advanced Catalysis Support Center. You are likely here because your cross-metathesis (CM) reaction involving a fluorinated alkene has stalled at low conversion (<30%) or failed completely, despite working perfectly with non-fluorinated analogues.

The Core Problem: Fluoroalkenes are "metathesis-mismatched."[1] The high electronegativity of fluorine lowers the energy of the

This guide moves beyond basic troubleshooting to address the specific electronic and steric challenges of fluorinated substrates.

Module 1: Diagnostic & Mechanistic Analysis

Before altering conditions, you must diagnose why the reaction is failing.[1] In fluoroalkene CM, failure usually stems from one of two pathways:

-

The Initiation Stall: The catalyst reacts with the non-fluorinated partner but fails to cross-react with the electron-deficient fluoroalkene.[1]

-

The Fischer Trap (The "Death" of the Catalyst): The catalyst reacts with a vinyl fluoride, forming a Ruthenium-Fluorocarbene species (

).[1] This species is electronically stable (a Fischer carbene) and kinetically incompetent, effectively poisoning the catalytic cycle.

Visualizing the Failure Mode

The following diagram illustrates the "Fischer Trap" versus the Productive Cycle.

Caption: The "Fischer Trap" occurs when the Ru-center forms a double bond directly with the fluorinated carbon, creating a stable complex that halts turnover.[1]

Module 2: Optimization Protocols

Protocol A: Catalyst Selection & Stoichiometry

Recommendation: Abandon First Generation Grubbs (G-I). While Grubbs II (G-II) is active, Hoveyda-Grubbs II (HG-II) is the industry standard for fluoroalkenes due to its phosphine-free nature and robust release-return mechanism.[1]

| Variable | Standard CM | Fluoroalkene CM Optimization |

| Catalyst | Grubbs II (2-5 mol%) | Hoveyda-Grubbs II (5-10 mol%) |

| Stoichiometry | 1:1 or 1:1.5 | 1:2 to 1:4 (Fluoroalkene in excess) |

| Addition | One portion | Split Addition (e.g., 2.5% at T=0, 2.5% at T=4h) |

| Concentration | 0.1 M | 0.2 - 0.5 M (Push kinetics, unless RCM) |

Why Split Addition? Because the "Fischer Trap" slowly deactivates your catalyst, adding fresh catalyst mid-reaction ensures active species are present to convert the remaining substrate after the initial batch has been poisoned.[1]

Protocol B: Substrate Engineering (The "Reluctant Partner" Strategy)

If you are using a simple vinyl fluoride (e.g., 1-fluoro-1-octene), yields will be low.[1] You must activate the substrate.[1]

The Solution: Use Electron-Deficient Fluoroalkenes (e.g., 2-fluoroacrylates).[1] Paradoxically, while fluorine is electron-withdrawing, adding more electron-withdrawing groups (like an ester) at the 2-position stabilizes the transition state and prevents the formation of the non-productive Fischer carbene by directing the regioselectivity.[1]

-

Mechanism: It directs the Ru-carbene to react at the non-fluorinated carbon first, avoiding the

trap.[1]

Protocol C: The "Blechert" Conditions (Steric Bulk)

If you must use a terminal vinyl fluoride, bulky protecting groups on the non-fluorinated partner can improve yield by enforcing specific approach vectors.

-

Protect Alcohols: Convert free alcohols to silyl ethers (TBS/TIPS).

-

Protect Amines: Convert to carbamates (Boc/Cbz).

-

Solvent Switch: If DCM fails (reflux 40°C), switch to DCE (1,2-dichloroethane) or Toluene and elevate temperature to 80°C. The activation energy for fluoroalkene metathesis is higher; heat is often necessary to break the stable intermediates.[1]

Module 3: Troubleshooting & FAQ

Q1: My reaction turns black and precipitates within 30 minutes. Yield is <10%.

Diagnosis: Rapid catalyst decomposition. Fix:

-

Oxygen Leak: Fluoroalkene intermediates are fragile.[1] Ensure rigorous degassing (freeze-pump-thaw x3).[1]

-

Ethylene Poisoning: If you are using a terminal alkene, the byproduct is ethylene.[1][3] In high concentrations, ethylene can trap the catalyst.[1] Action: Run the reaction under a weak vacuum (static vacuum) or with an Argon sparge (open system) to remove ethylene continuously.

Q2: I see the product, but it's exclusively the Z-isomer (or E-isomer) and I need the other.

Insight: Fluoroalkenes often exhibit high Z-selectivity due to the "fluorine gauche effect" in the metallacyclobutane intermediate.[1] Fix:

-

For Z-selectivity: This is the natural preference for many 2-fluoroalkenes.[1] Use HG-II in THF.

-

For E-selectivity: This is difficult. You may need to employ photochemical isomerization post-reaction (using a photosensitizer like Thioxanthone) to flip the thermodynamically stable Z product to E.[1]

Q3: Can I use Lewis Acids to boost yield?

Answer: Proceed with caution. In standard CM, Ti(OiPr)4 is used to break up chelates.[1] In fluoroalkene CM, Lewis acids can strip the fluoride.[1]

-

Safe Additive: Copper(I) Iodide (CuI) .[1] If you are forced to use Grubbs II (phosphine-containing), add 10-20 mol% CuI.[1] It acts as a "phosphine sponge," preventing the free phosphine from attacking the electrophilic fluoroalkene or destabilizing the Ru-center.[1]

Decision Matrix: Optimization Workflow

Use this logic flow to determine your next experiment.

Caption: Step-by-step decision tree for rescuing stalled fluoroalkene metathesis reactions.

References

-